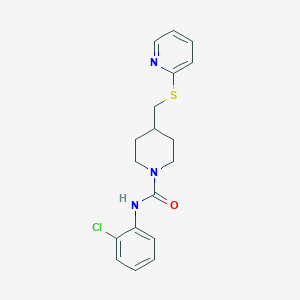

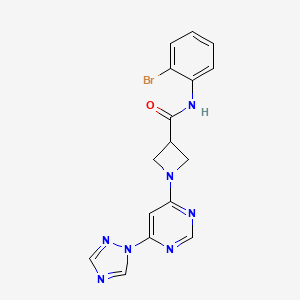

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor of K_v7.1 potassium channels. K_v7.1 channels are expressed in various tissues, including the heart, and play an important role in regulating the electrical activity of cells. ML277 has gained attention as a potential therapeutic agent for the treatment of cardiac arrhythmias and other diseases related to K_v7.1 channel dysfunction.

Applications De Recherche Scientifique

Molecular Interactions and Receptor Analysis

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, as part of the broader class of compounds involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been studied for its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. Conformational analyses using the AM1 molecular orbital method revealed distinct conformations contributing to its interaction with the receptor. This provides a basis for understanding the molecular interaction dynamics and developing unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Further investigations into the structure-activity relationships of pyrazole derivatives, including compounds similar to this compound, have elucidated structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These studies highlight the importance of specific substituents on the pyrazole ring for enhancing receptor binding and potential therapeutic applications (Lan et al., 1999).

Synthesis and Evaluation of Derivatives

Research into the synthesis and pharmacological evaluation of related compounds, such as Schiff’s bases and 2-azetidinones derived from pyridinecarbohydrazides, has shown potential antidepressant and nootropic activities. These studies contribute to the understanding of the chemical framework's versatility and its applications in developing CNS active agents (Thomas et al., 2016).

Analytical Methodologies

The development of nonaqueous capillary electrophoretic separation techniques for compounds like this compound and related substances has advanced the analytical capabilities for quality control and pharmacokinetic studies. Such methodologies enable precise and effective analysis of these compounds and their derivatives (Ye et al., 2012).

Anti-Angiogenic and DNA Cleavage Activities

Investigations into novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications. These findings highlight the compound's ability to inhibit blood vessel formation and interact with DNA, providing insights into its therapeutic potential (Kambappa et al., 2017).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3OS/c19-15-5-1-2-6-16(15)21-18(23)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKSKKMNINFFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)

![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)

![6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2955900.png)

![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)

![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)